molecular formula C7H10N2S3 B2426635 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide CAS No. 477846-14-3

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide

Cat. No.: B2426635
CAS No.: 477846-14-3
M. Wt: 218.35
InChI Key: ZYMSWMCWKMPJQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves a sequential reaction between chlorocyclopentane and the potassium salt of 1,3,4-thiadiazole-2,5-dithiol (DMTD). The reaction is carried out in a mixture of ethanol and water (95/5 v/v) at a mole ratio of 1:1 . The product is isolated as colorless needle-like crystals with a yield of approximately 69 ± 2% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent composition, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The cyclopentylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S3/c10-6-8-9-7(12-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMSWMCWKMPJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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